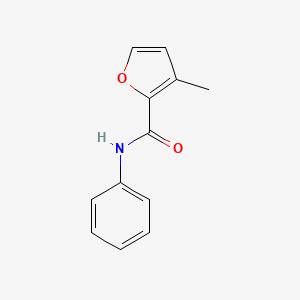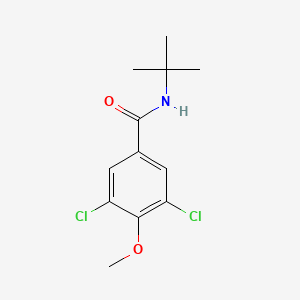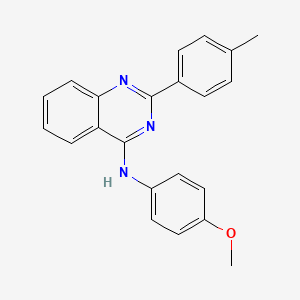
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPEA belongs to the class of acrylamides, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation and cancer. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been found to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide. One direction is to further investigate its potential pharmacological properties, including its anticancer, anti-inflammatory, and antioxidant activities. Another direction is to study the mechanism of action of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in more detail, which could provide insights into its therapeutic potential. Additionally, future studies could explore the potential toxicity of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide and evaluate its safety for use in vivo.
Métodos De Síntesis
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-bromobenzaldehyde and 4-ethoxybenzaldehyde, followed by reaction with acryloyl chloride in the presence of triethylamine. The purity and yield of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can be optimized by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have antioxidant properties by scavenging free radicals.
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBVVWZQZMNSZ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)